molecular formula C19H22ClN3O2 B5329263 4-(3-chlorophenyl)-N-(2-methoxy-5-methylphenyl)-1-piperazinecarboxamide

4-(3-chlorophenyl)-N-(2-methoxy-5-methylphenyl)-1-piperazinecarboxamide

Cat. No. B5329263
M. Wt: 359.8 g/mol
InChI Key: PWWUKPGIHHCKAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-chlorophenyl)-N-(2-methoxy-5-methylphenyl)-1-piperazinecarboxamide, also known as TFMPP, is a synthetic compound that belongs to the piperazine family. It was first synthesized in the 1970s and has been used in scientific research to study the effects of serotonin receptors in the brain. TFMPP has been found to have a range of biochemical and physiological effects, and its mechanism of action has been studied extensively.

Mechanism of Action

4-(3-chlorophenyl)-N-(2-methoxy-5-methylphenyl)-1-piperazinecarboxamide acts as a partial agonist for the 5-HT1B and 5-HT2C receptors, which are G-protein coupled receptors that are involved in the regulation of serotonin neurotransmission. This compound binds to these receptors and activates them, leading to a range of biochemical and physiological effects.
Biochemical and Physiological Effects
This compound has been found to have a range of biochemical and physiological effects, including the modulation of serotonin neurotransmission, the regulation of mood and appetite, and the induction of sleep. This compound has been shown to increase serotonin release in the brain, leading to an increase in mood and a decrease in anxiety. It has also been found to decrease food intake and induce sleep in animal models.

Advantages and Limitations for Lab Experiments

4-(3-chlorophenyl)-N-(2-methoxy-5-methylphenyl)-1-piperazinecarboxamide has several advantages for use in lab experiments. It is a selective agonist for the 5-HT1B and 5-HT2C receptors, which allows for the specific study of these receptors. This compound is also relatively easy to synthesize and purify, making it readily available for use in research. However, this compound has some limitations for use in lab experiments. It has a relatively short half-life, which may limit its usefulness in certain experiments. Additionally, this compound has been found to have some off-target effects, which may complicate the interpretation of experimental results.

Future Directions

There are several future directions for research on 4-(3-chlorophenyl)-N-(2-methoxy-5-methylphenyl)-1-piperazinecarboxamide. One area of interest is the study of the effects of this compound on the regulation of mood and anxiety in humans. This compound has been found to have anxiolytic effects in animal models, and further research is needed to determine whether these effects translate to humans. Another area of interest is the study of the effects of this compound on appetite regulation. This compound has been found to decrease food intake in animal models, and further research is needed to determine whether this effect can be translated to humans. Finally, there is interest in the development of more selective agonists for the 5-HT1B and 5-HT2C receptors, which may have fewer off-target effects and be more useful for studying these receptors in lab experiments.

Synthesis Methods

The synthesis of 4-(3-chlorophenyl)-N-(2-methoxy-5-methylphenyl)-1-piperazinecarboxamide involves the reaction of 3-chlorophenylpiperazine with 2-methoxy-5-methylbenzoyl chloride in the presence of a base such as sodium carbonate. The resulting product is then purified using column chromatography to obtain this compound in its pure form.

Scientific Research Applications

4-(3-chlorophenyl)-N-(2-methoxy-5-methylphenyl)-1-piperazinecarboxamide has been used extensively in scientific research to study the effects of serotonin receptors in the brain. It is a selective agonist for the 5-HT1B and 5-HT2C receptors, which are involved in the regulation of mood, appetite, and sleep. This compound has been used to study the effects of these receptors on behavior, cognition, and neurochemistry.

properties

IUPAC Name

4-(3-chlorophenyl)-N-(2-methoxy-5-methylphenyl)piperazine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClN3O2/c1-14-6-7-18(25-2)17(12-14)21-19(24)23-10-8-22(9-11-23)16-5-3-4-15(20)13-16/h3-7,12-13H,8-11H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWWUKPGIHHCKAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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